Methyl Glycinate Carbon Acidity (pKa 21.0) vs. Glycine Zwitterion (pKa 28.9): Quantified C-H Activation Potential
Methyl glycinate (+H3NCH2CO2Me) exhibits a carbon acidity pKa of 21.0 ± 1.0, which is 7.9 units lower (i.e., ~80 million times more acidic at the α-carbon) than that of the parent glycine zwitterion (+H3NCH2CO2−, pKa = 28.9 ± 0.5) [1]. This dramatic enhancement in carbon acidity translates directly to more facile enolate generation under milder basic conditions, enabling α-carbon functionalization chemistry that is kinetically prohibitive with unesterified glycine.
| Evidence Dimension | Carbon acidity (pKa) at α-position |
|---|---|
| Target Compound Data | pKa = 21.0 ± 1.0 (Methyl glycinate, +H3NCH2CO2Me) |
| Comparator Or Baseline | pKa = 28.9 ± 0.5 (Glycine zwitterion, +H3NCH2CO2−) |
| Quantified Difference | ΔpKa = −7.9; methyl glycinate is approximately 8×10⁷ times more acidic at the α-carbon |
| Conditions | Aqueous solution, D₂O buffered, 25 °C, I = 1.0 (KCl), measured via ¹H NMR deuterium exchange |
Why This Matters
This 7.9 pKa unit difference quantifies the enhanced suitability of methyl glycinate over unmodified glycine for α-carbon functionalization, enolate chemistry, and asymmetric synthesis applications requiring C-H activation under mild conditions.
- [1] Rios A, Amyes TL, Richard JP. Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives. J Am Chem Soc. 2000;122(39):9373-9385. DOI: 10.1021/ja001749c View Source
